1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea
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Overview
Description
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrimidine core, makes it a promising candidate for various therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2 in a manner that inhibits its activity .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle control pathway . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle . Its inhibition can therefore lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant anti-proliferative effects, as demonstrated by its cytotoxic activities against various cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells .
Preparation Methods
The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring.
Attachment of the Propyl Group: The triazolopyrimidine core is then functionalized with a propyl group through nucleophilic substitution reactions.
Introduction of the Cyclopentylurea Moiety: Finally, the cyclopentylurea group is introduced via a reaction with an appropriate isocyanate or urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea has been studied for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Biological Studies: The compound’s ability to inhibit specific enzymes and alter cell cycle progression makes it valuable for studying cellular mechanisms and pathways.
Industrial Applications: Its unique structure and reactivity make it useful in the synthesis of other complex molecules, potentially serving as a building block for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activities.
Thioglycoside Derivatives: These compounds also exhibit cytotoxic activities and are studied for their potential in cancer treatment.
1,2,4-Triazolo[1,5-a]pyrimidine Analogs: These analogs have been explored for their antibacterial, antifungal, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific structure, which confers distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c21-14(19-12-5-1-2-6-12)15-7-3-4-11-8-16-13-17-10-18-20(13)9-11/h8-10,12H,1-7H2,(H2,15,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKDOYLGGSIVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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